molecular formula C10H8ClNO2S B018519 4-Methylisoquinoline-5-sulfonyl chloride CAS No. 194032-16-1

4-Methylisoquinoline-5-sulfonyl chloride

Cat. No. B018519
CAS RN: 194032-16-1
M. Wt: 241.69 g/mol
InChI Key: JHXVHTVZWRBEBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-Methylisoquinoline-5-sulfonyl chloride, such as 4-fluoroisoquinoline-5-sulfonyl chloride, involves minimizing steric repulsion through the strategic positioning of sulfonyl groups and other substituents to achieve desired molecular conformations. Techniques like visible light-promoted reactions and copper-catalyzed direct C-H bond sulfonylation using arylsulfonyl chlorides have been employed to synthesize related compounds with high efficiency and specificity (Ohba et al., 2012) (Liu et al., 2016) (Liang et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound derivatives often shows significant steric effects induced by bulky substituents on the sulfonyl group, leading to a slight deformation of the isoquinoline plane. X-ray crystallography and NMR spectroscopy have been crucial in elucidating these structural details, highlighting the impact of different substituents on the overall molecular conformation (Akkurt et al., 2008).

Chemical Reactions and Properties

This compound and its derivatives participate in a variety of chemical reactions, including sulfonylation, cyclization, and radical cascade addition. These reactions are facilitated by catalysts such as copper(I) and fac-Ir(ppy)3, under conditions that promote the formation of complex heterocyclic compounds with potential biological activities (Qiao et al., 2015) (Xia et al., 2017).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents and the molecular geometry. These properties are crucial for determining the compound's applicability in various synthetic and analytical contexts (Karthigha et al., 2016).

Chemical Properties Analysis

The chemical behavior of this compound derivatives, such as reactivity with different nucleophiles, electrophiles, and radicals, is a key area of study. These compounds exhibit a range of reactivities depending on the conditions and reactants used, leading to a wide array of potential chemical transformations and applications (Li et al., 2016).

properties

IUPAC Name

4-methylisoquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-7-5-12-6-8-3-2-4-9(10(7)8)15(11,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXVHTVZWRBEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573241
Record name 4-Methylisoquinoline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

194032-16-1
Record name 4-Methylisoquinoline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylisoquinoline-5-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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